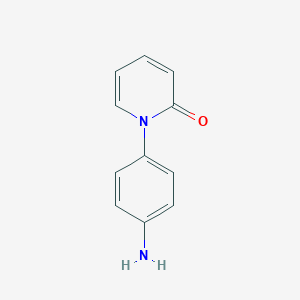

1-(4-Aminophenyl)-1H-pyridin-2-one

描述

1-(4-Aminophenyl)-1H-pyridin-2-one is an organic compound that features a pyridinone ring substituted with an aminophenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one typically involves the reaction of 4-aminophenylboronic acid with 2-pyridone under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki coupling reaction to ensure high yield and purity, possibly incorporating continuous flow techniques for efficiency.

化学反应分析

Types of Reactions: 1-(4-Aminophenyl)-1H-pyridin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or reagents like sodium borohydride are common.

Substitution: Halogenating agents or nitrating agents can be employed under controlled conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Medicinal Chemistry

1-(4-Aminophenyl)-1H-pyridin-2-one has been investigated for its potential therapeutic properties, particularly in the following areas:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that synthesized Schiff bases derived from this compound demonstrate effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans . The minimum inhibitory concentration (MIC) values were determined through standardized assays, highlighting its potential as an antimicrobial agent.

Anticancer Properties

The compound's structural features allow it to interact with biological targets involved in cancer progression. Some studies have reported that analogs of this compound inhibit key enzymes associated with tumor growth, making it a candidate for further development in cancer therapeutics .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in several important reactions:

Formation of Schiff Bases

The amino group can react with aldehydes or ketones to form Schiff bases, which are crucial intermediates in organic synthesis . These reactions can be optimized under various conditions to yield compounds with desirable properties.

Synthesis of Novel Compounds

This compound has been utilized in the development of new pyridine derivatives and other heterocycles through cyclization reactions. The versatility in its reactivity opens avenues for creating compounds with tailored functionalities for specific applications .

Material Science

In the field of material science, this compound is being explored for its potential use in developing novel materials:

Covalent Organic Frameworks (COFs)

The structural motifs of this compound inspire the design of COFs—microporous polymers with covalently bonded crystalline networks. Researchers are investigating how to incorporate similar building blocks into COF structures for applications in gas storage and catalysis .

Biological Imaging

The compound's photophysical properties may also be leveraged in biological imaging applications, particularly when combined with luminescent metal complexes .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

作用机制

The mechanism of action of 1-(4-Aminophenyl)-1H-pyridin-2-one is not fully elucidated. it is believed to interact with specific molecular targets through hydrogen bonding and π-π interactions, influencing various biochemical pathways .

相似化合物的比较

2-(4-Aminophenyl)benzothiazole: Shares the aminophenyl group but has a benzothiazole ring instead of a pyridinone ring.

4-Aminophenylboronic acid: Contains the aminophenyl group but lacks the pyridinone structure.

Uniqueness: 1-(4-Aminophenyl)-1H-pyridin-2-one is unique due to its combination of the pyridinone ring and aminophenyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

生物活性

1-(4-Aminophenyl)-1H-pyridin-2-one, with the molecular formula C₁₁H₁₀N₂O, is an organic compound characterized by its pyridin-2-one structure and a para-aminophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of both amino and carbonyl functional groups in its structure contributes to its diverse reactivity and biological interactions.

- Molecular Weight : Approximately 186.21 g/mol

- Structural Features : The compound features a heterocyclic pyridinone core with an amino group that enhances its reactivity and potential for biological activity.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

1. Analgesic Effects

A study on derivatives of pyridin-2(1H)-ones, including this compound, demonstrated significant analgesic properties in models of mechanical allodynia (MA). The most active derivative showed rapid and substantial prevention of MA development in rats, indicating the potential for developing new analgesics targeting pain pathways, particularly through inhibition of the p38α MAPK pathway, which is involved in pain hypersensitivity .

2. Anticancer Potential

The structural similarities of this compound to other biologically active compounds suggest potential anticancer properties. Its ability to interact with various biological targets makes it a candidate for further investigation in cancer therapy.

3. Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. This suggests that it may be effective against various bacterial strains, warranting further exploration in the field of infectious diseases .

The biological activity of this compound is thought to be mediated through:

- Target Interaction : Binding to specific protein kinases, particularly p38 MAPK, which plays a crucial role in inflammatory responses and pain signaling.

- Biochemical Pathways : Inhibition of key signaling pathways involved in pain and inflammation, potentially leading to reduced sensitivity and pain relief.

Case Study 1: Mechanical Allodynia Model

In a rat model of inflammatory MA, various pyridinone derivatives were tested for their efficacy. The compound demonstrated a strong anti-allodynic effect, providing evidence for its potential as a therapeutic agent for chronic pain management .

Case Study 2: Antimicrobial Testing

Compounds structurally related to this compound were evaluated for their antimicrobial activity against several pathogenic bacteria. Results indicated notable inhibition zones, suggesting effectiveness as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-(3-Aminophenyl)-1H-pyridin-2-one | Pyridinone derivative | Similar amino substitution but different position |

| 3-(4-Aminophenyl)-2-pyridone | Pyridone derivative | Different position of amino group |

| 5-Methyl-1-(4-aminophenyl)-1H-pyridin-2-one | Methyl-substituted pyridinone | Additional methyl group affecting solubility and reactivity |

The unique substitution pattern of this compound distinguishes it from other derivatives, contributing to its specific biological activity profile.

属性

IUPAC Name |

1-(4-aminophenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFHLDJQBIZFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468175 | |

| Record name | 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13143-47-0 | |

| Record name | 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。